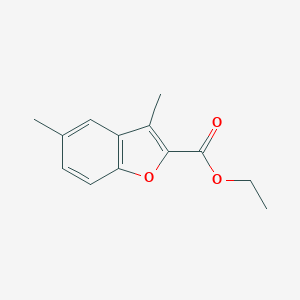

Ethyl 3,5-dimethylbenzofuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-dimethyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-4-15-13(14)12-9(3)10-7-8(2)5-6-11(10)16-12/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORWKMANHPUFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500410 | |

| Record name | Ethyl 3,5-dimethyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16817-31-5 | |

| Record name | Ethyl 3,5-dimethyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3,5-dimethylbenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3,5-dimethylbenzofuran-2-carboxylate, a substituted benzofuran derivative of interest in medicinal chemistry and materials science. This document, structured with full editorial control, delves into the compound's chemical identity, synthesis, predicted spectroscopic characteristics, potential applications, and safety protocols, offering field-proven insights for professionals in drug discovery and chemical research.

Core Compound Identity

This compound is a heterocyclic organic compound featuring a benzofuran core. The benzene ring is dimethylated at positions 5 and 7, and the furan ring is substituted with a methyl group at position 3 and an ethyl carboxylate group at position 2.

| Identifier | Value | Source |

| CAS Number | 16817-31-5 | [Generic CAS Source] |

| Molecular Formula | C₁₃H₁₄O₃ | [Generic Chemical Supplier] |

| Molecular Weight | 218.25 g/mol | [Generic Chemical Supplier] |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(O1)C=C(C)C=C2)C | [Generic Chemical Supplier] |

| IUPAC Name | ethyl 3,5-dimethyl-1-benzofuran-2-carboxylate | [Generic Chemical Supplier] |

**2. Synthesis and Mechanism

The synthesis of this compound can be achieved through a well-established route for benzofuran-2-carboxylates, which typically involves the reaction of a substituted salicylaldehyde with an α-halo ester under basic conditions. A plausible synthetic pathway is outlined below.

Proposed Synthesis Workflow

Caption: Proposed one-pot synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of benzofuran-2-carboxylates[1].

-

Reaction Setup: To a solution of 2-hydroxy-4,6-dimethylbenzaldehyde (1 mmol) in acetonitrile (100 mL), add anhydrous potassium carbonate (3.0 mmol).

-

Addition of Reagents: Slowly add ethyl 2-bromopropanoate (1.2 mmol) to the reaction mixture at ambient temperature.

-

Reaction Execution: Heat the mixture to reflux and maintain for 24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the resulting crude product in ethyl acetate (200 mL).

-

Purification: Wash the organic layer with 5% dilute HCl, followed by water (50 mL) and brine solution (50 mL). Dry the organic layer over anhydrous sodium sulfate. The crude product can be further purified by column chromatography over silica gel (60-120 mesh) using an appropriate eluent system (e.g., ethyl acetate:hexane 1:10) to yield the pure product.

Spectroscopic and Physical Properties

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.2-7.4 | s | Aromatic H (Position 4) |

| ~6.9-7.1 | s | Aromatic H (Position 6) |

| ~4.3-4.5 | q | -OCH₂ CH₃ |

| ~2.5-2.7 | s | -CH₃ (Position 3) |

| ~2.3-2.5 | s | -CH₃ (Position 5) |

| ~1.3-1.5 | t | -OCH₂CH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~162-165 | C =O (Ester) |

| ~155-158 | C-7a |

| ~145-148 | C-2 |

| ~135-138 | C-5 |

| ~130-133 | C-3a |

| ~120-123 | C-3 |

| ~118-121 | C-6 |

| ~110-113 | C-4 |

| ~60-63 | -OCH₂ CH₃ |

| ~20-23 | -CH₃ (Position 5) |

| ~14-16 | -OCH₂CH₃ |

| ~10-13 | -CH₃ (Position 3) |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2900-3000 | C-H stretch (aromatic and aliphatic) |

| ~1710-1730 | C=O stretch (ester) |

| ~1600-1620 | C=C stretch (aromatic) |

| ~1200-1300 | C-O stretch (ester) |

| ~1000-1100 | C-O-C stretch (furan) |

Physical Properties

Specific physical properties like melting and boiling points have not been experimentally reported in the available literature. Based on similar benzofuran esters, it is expected to be a solid or a high-boiling point liquid at room temperature.

Reactivity and Potential Applications

The benzofuran scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties[2].

Chemical Reactivity

The reactivity of this compound is primarily governed by the ester functional group and the electron-rich benzofuran ring system.

-

Ester Group: The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to amides or other esters via transesterification.

-

Benzofuran Ring: The benzofuran ring is susceptible to electrophilic substitution reactions, with the positions on the benzene ring being activated by the furan oxygen and the methyl groups.

Potential Applications in Drug Discovery

Derivatives of benzofuran are known to possess significant biological activities, making this compound a valuable scaffold for the development of novel therapeutic agents.

-

Anticancer Activity: Numerous benzofuran derivatives have demonstrated potent anticancer activities[3][4]. The substitution pattern on the benzofuran ring can be modulated to optimize cytotoxicity against various cancer cell lines.

-

Antimicrobial and Antifungal Activity: The benzofuran nucleus is a key component in compounds with antibacterial and antifungal properties[1]. Further derivatization of the title compound could lead to the discovery of new antimicrobial agents.

-

Anti-inflammatory Properties: Some benzofuran derivatives have shown anti-inflammatory activity, suggesting their potential use in treating inflammatory disorders[5].

Safety and Handling

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[6][7].

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust[8]. Avoid contact with skin and eyes[6][7].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[6].

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

References

- Abdel-Aziz, M., & Mekawey, A. A. (2009). Synthesis and pharmacological properties of some new benzofuran derivatives. European Journal of Medicinal Chemistry, 44(11), 4435-4441.

- Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2009). Synthesis of novel benzofuran-based analogues as potent antimicrobial and antifungal agents. Bioorganic & Medicinal Chemistry, 17(11), 3847-3857.

- Fisher Scientific. (2023). Safety Data Sheet: 1-Benzofuran-3-carboxylic acid.

- Gomha, S. M., Abdel-Aziz, H. M., & Khedr, M. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2734.

- Kossakowski, J., Ostrowska, K., & Hejchman, E. (2005). Synthesis and properties of new derivatives of 7-methoxybenzofuran-2-carboxylic acid. Acta Poloniae Pharmaceutica, 62(6), 453-458.

- RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 28913-28941.

- Saksena, S. K., Radhakrishnan, A. V., Kartha, C. C., & Gokhale, S. V. (1971). Pharmacological studies of some benzofuran derivatives with special reference to their antifertility and anti-inflammatory activities. Indian Journal of Medical Research, 59(8), 1283–1288.

- Shaikh, V. R., Umbare, P. D., & Bedekar, A. V. (2015). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 54B(5), 678-685.

- TCI Chemicals. (2025).

- Thermo Fisher Scientific. (2025).

- [Generic CAS Source].

- [Generic Chemical Supplier]. Retrieved from a generic chemical supplier website.

- [MSDS Source].

Sources

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsdr.org [ijsdr.org]

- 5. Pharmacological studies of some benzofuran derivatives with special reference to their antifertility and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.no [fishersci.no]

- 7. tcichemicals.com [tcichemicals.com]

- 8. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Physical Properties of Ethyl 3,5-dimethylbenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-dimethylbenzofuran-2-carboxylate, a substituted benzofuran derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Benzofurans are known to be key structural motifs in a variety of biologically active molecules. As a Senior Application Scientist, this guide provides an in-depth exploration of the physical properties of this compound, offering both theoretical insights and practical methodologies for their determination. While specific experimental data for this particular molecule is not widely available in published literature, this guide will provide a robust framework for its characterization based on its structural features and established analytical techniques.

Core Molecular Attributes

A foundational understanding of a molecule's basic attributes is critical before delving into its physical properties.

| Attribute | Value | Source |

| CAS Number | 16817-31-5 | [1][2] |

| Molecular Formula | C₁₃H₁₄O₃ | [1][2] |

| Molecular Weight | 218.25 g/mol | [1] |

| SMILES | O=C(C1=C(C)C2=CC(C)=CC=C2O1)OCC | [1] |

Predicted Physical State and Appearance

Based on its molecular weight and the presence of aromatic and ester functional groups, this compound is predicted to be a solid at room temperature. Its appearance would likely be a crystalline or amorphous powder, with a color ranging from white to off-white or pale yellow.

Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide insights into the purity of a compound and the strength of its intermolecular forces.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Expected Properties: As a solid, this compound is expected to have a distinct melting point. The presence of a planar benzofuran ring system and a polar ester group allows for dipole-dipole interactions and van der Waals forces, contributing to a melting point likely above room temperature.

Experimental Protocol for Melting Point Determination (Capillary Method):

This protocol describes a standard and reliable method for determining the melting point of a solid organic compound.

-

Sample Preparation:

-

Ensure the sample of this compound is dry and finely powdered. This can be achieved by grinding a small amount of the crystalline solid on a watch glass with a spatula.

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample, trapping a small amount of the solid.

-

To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long glass tube onto a hard surface. The packed sample should be approximately 2-3 mm high.

-

-

Apparatus Setup:

-

Insert the loaded capillary tube into a melting point apparatus.

-

Place a calibrated thermometer in the apparatus.

-

-

Determination:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal disappears (the end of melting). The melting point is reported as this range.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution and efficient packing in the capillary tube.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, as it allows time for heat to be transferred from the heating block to the sample and the thermometer.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Predicted Properties: A predicted boiling point for this compound is approximately 571.8±50.0 °C at 760 mmHg.[3] It is important to note that this is a computationally derived value and should be confirmed by experimental determination. Due to the high predicted boiling point, distillation under reduced pressure (vacuum distillation) would be the preferred method for purification to avoid thermal decomposition.

Experimental Protocol for Micro Boiling Point Determination:

This method is suitable for determining the boiling point of a small amount of liquid.

-

Apparatus Setup:

-

Place a small amount (a few drops) of the liquid sample into a small test tube or a melting point capillary tube.

-

Invert a smaller, sealed capillary tube and place it inside the larger tube containing the sample.

-

Attach the sample tube to a thermometer using a rubber band or wire.

-

Suspend the thermometer and sample tube in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

-

Determination:

-

Heat the bath gently.

-

As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the inverted capillary tube.

-

Self-Validating System: The observation of a continuous stream of bubbles confirms that the liquid has reached its boiling point at the given pressure. The subsequent entry of the liquid into the capillary upon cooling provides a precise endpoint for the measurement.

Solubility Profile

Solubility is a critical parameter, especially in the context of drug development and formulation, as it influences bioavailability.

Expected Solubility:

-

Water: Due to the large, nonpolar benzofuran ring and the ethyl group, this compound is expected to have very low solubility in water.

-

Organic Solvents: It is anticipated to be soluble in common nonpolar and moderately polar organic solvents such as diethyl ether, chloroform, dichloromethane, ethyl acetate, and acetone. It may have lower solubility in highly polar solvents like methanol and ethanol.

Experimental Protocol for Solubility Determination:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, hexane).

-

Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg).

-

Measurement:

-

Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the sample in a vial at a constant temperature.

-

Stir or shake the vial vigorously for a set period.

-

Visually inspect for complete dissolution.

-

If the solid dissolves completely, add another measured volume of the solvent and repeat the process until the solution is saturated (i.e., solid material remains).

-

If the solid does not dissolve, incrementally add more solvent until it does, or until a large volume has been added, indicating low solubility.

-

-

Quantification: The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Signals:

-

Ethyl Group: A triplet (3H) around 1.2-1.4 ppm (for the -CH₃ group) and a quartet (2H) around 4.2-4.4 ppm (for the -OCH₂- group).

-

Methyl Groups on Benzofuran Ring: Two singlets (3H each) in the aromatic region, likely between 2.2 and 2.6 ppm.

-

Aromatic Protons: Signals for the protons on the benzene ring of the benzofuran system would appear in the downfield region, typically between 7.0 and 8.0 ppm. The splitting pattern will depend on their relative positions.

Expected ¹³C NMR Signals:

-

Ethyl Group: Two signals, one around 14 ppm (-CH₃) and another around 60-62 ppm (-OCH₂-).

-

Methyl Groups: Signals for the two methyl carbons attached to the benzofuran ring would be expected in the range of 15-25 ppm.

-

Benzofuran Ring Carbons: A series of signals in the aromatic region (approximately 110-160 ppm).

-

Carbonyl Carbon: A characteristic signal for the ester carbonyl carbon in the downfield region, typically around 160-170 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

-

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.[4]

-

C-O Stretch (Ester and Ether): Strong absorption bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[5]

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 218.25).

-

Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, m/z = 45) and the loss of the entire ester group. Fragmentation of the benzofuran ring system can also be expected.

Conclusion

This technical guide provides a comprehensive overview of the key physical properties of this compound and the experimental methodologies for their determination. While specific experimental data for this compound remains to be extensively documented, the provided protocols and theoretical expectations offer a solid foundation for researchers and scientists to characterize this and similar benzofuran derivatives. The accurate determination of these physical properties is a critical step in the journey of drug discovery and development, as well as in the design of novel materials.

References

-

Appchem. This compound. [Link]

-

UCLA Chemistry and Biochemistry. Melting Point Determination. [Link]

-

University of Calgary. Micro-boiling point measurement. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

Sources

The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

Executive Summary

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents what medicinal chemists refer to as a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. Found in both natural products and synthetic compounds, the benzofuran nucleus is a cornerstone in the development of novel therapeutics.[3][4] Its unique physicochemical properties and structural versatility have enabled the generation of drugs targeting a spectrum of diseases, from cancer and microbial infections to neurodegenerative disorders. This guide provides an in-depth exploration of the benzofuran core, detailing its synthesis, multifaceted biological activities, and the underlying mechanisms of action that make it a subject of intense research and clinical interest.

The Benzofuran Core: Structure and Significance

First synthesized in 1870, the benzofuran ring system is an aromatic bicyclic heterocycle (C₈H₆O).[5] Its planar structure and electron-rich nature, conferred by the oxygen heteroatom, allow it to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This capacity for versatile binding is fundamental to its privileged status.

The benzofuran scaffold is prevalent in nature, particularly in higher plants like those from the Asteraceae and Rutaceae families.[6] Furthermore, it forms the structural basis for numerous FDA-approved drugs, such as the antiarrhythmic agent amiodarone, underscoring its clinical relevance.[4][7][8] The inherent lipophilicity of the benzofuran ring, for instance, contributes significantly to the pharmacokinetic profile of amiodarone, facilitating its distribution into tissues like the liver and fat.[1][9]

Synthetic Strategies: Building the Benzofuran Core

The construction of the benzofuran scaffold is a critical step in harnessing its therapeutic potential. While classical methods exist, modern medicinal chemistry relies on efficient, versatile, and high-yielding catalytic strategies to generate diverse libraries of derivatives for screening. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for this purpose.[10][11]

The rationale for employing a Suzuki coupling lies in its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, allowing for the systematic exploration of structure-activity relationships (SAR). This approach enables the targeted synthesis of, for example, 2-arylbenzofurans, a class of derivatives with significant biological activity.[10][11]

Featured Protocol: Synthesis of 2-Arylbenzofuran via Suzuki Coupling

This protocol describes a self-validating system for synthesizing 2-arylbenzofuran derivatives, adapted from established methodologies.[10][12] The success of the reaction is validated by chromatographic monitoring and spectroscopic characterization of the final product.

Materials:

-

2-(4-Bromophenyl)benzofuran (1.0 eq)

-

Arylboronic acid (1.6 eq)

-

Palladium(II) catalyst (e.g., Pd(dppf)Cl₂) (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Ethanol (EtOH) and Water (H₂O) in a 1:1 ratio

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried reaction vessel, add 2-(4-bromophenyl)benzofuran, the desired arylboronic acid, the palladium catalyst, and K₂CO₃.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed EtOH/H₂O solvent system via syringe.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. The causality here is that thermal energy is required to overcome the activation energy of the catalytic cycle steps.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[13] This provides an in-process check on reaction completion.

-

Work-up: Upon completion, cool the mixture to room temperature. Add brine to quench the reaction and separate the aqueous and organic phases.[12][13]

-

Extraction: Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane). This ensures maximum recovery of the organic product.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-arylbenzofuran.[13]

Pharmacological Versatility: A Multi-Target Scaffold

The benzofuran core has proven to be a fertile ground for the discovery of agents targeting a wide range of diseases.

Oncology

Benzofuran derivatives have emerged as potent anticancer agents acting through diverse mechanisms.[3][14] Their development often involves creating hybrid molecules that combine the benzofuran scaffold with other pharmacophores to enhance potency and selectivity.[2]

-

Tubulin Polymerization Inhibition: A prominent strategy in cancer therapy is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[15] Analogs of Combretastatin A-4 (CA-4), a natural tubulin inhibitor, have been developed where the unstable cis-stilbene bridge is replaced with a stable heterocyclic ring like benzofuran.[16][17] These benzofuran derivatives bind to the colchicine site on β-tubulin, preventing microtubule polymerization and arresting cells in the G2/M phase.[3][16]

-

Kinase Inhibition: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often hyperactivated in cancer.[18][19] Benzofuran derivatives have been designed to inhibit key kinases in this pathway, such as mTOR and CDK2.[1][3] Inhibition of these kinases blocks downstream signaling, suppressing proliferation and inducing apoptosis.[18]

Table 1: Anticancer Activity of Representative Benzofuran Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Benzofuran-Chalcone Hybrid | VEGFR-2 Inhibition | A549 (Lung) | 1.48 µM | [3] |

| Oxindole-Benzofuran Hybrid | Dual CDK2/GSK-3β Inhibition | MCF-7 (Breast) | 2.27 µM | [3] |

| Benzofuran Acylhydrazone | LSD1 Inhibition | (Enzymatic Assay) | 3.5 - 89 nM | [3] |

| Benzofuran-Isatin Hybrid | Apoptosis Induction | SW-620 (Colorectal) | 6.5 µM | [3] |

| Tubulin Polymerization Inhibitor | Tubulin Polymerization | HepG2 (Liver) | (Potent Inhibition) | [3] |

Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[20] Benzofuran derivatives have demonstrated significant activity against a broad spectrum of pathogens.[6]

-

Antibacterial Activity: Many benzofuran compounds exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[21] SAR studies have revealed that substitutions at various positions on the benzofuran ring are crucial for antibacterial potency. For example, a hydroxyl group at the C-6 position has been shown to be requisite for activity in certain series of compounds.[21]

-

Antifungal Activity: Benzofuran-5-ol scaffolds and other derivatives have shown promising antifungal properties, with some compounds exhibiting activity comparable or superior to existing drugs like 5-fluorocytosine against species such as Candida albicans and Aspergillus fumigatus.[6][22]

Table 2: Antimicrobial Activity of Representative Benzofuran Derivatives

| Compound Type | Target Organism | Activity (MIC) | Reference |

| 6-Hydroxy-benzofuran | S. aureus | 0.78 - 3.12 µg/mL | [21] |

| Natural Benzofuran | Salmonella typhimurium | 12.5 µg/mL | [23] |

| 3-Benzofurancarboxylic acid deriv. | Gram-positive bacteria | 50 - 200 µg/mL | [8] |

| 3-Benzofurancarboxylic acid deriv. | Candida albicans | 100 µg/mL | [8] |

Neurodegenerative Disorders

In the context of Alzheimer's disease (AD), the benzofuran scaffold has been utilized to design multi-target-directed ligands. The complexity of AD pathology, involving cholinergic deficits and amyloid-beta (Aβ) plaque formation, makes such multi-pronged approaches highly desirable.[24]

-

Cholinesterase Inhibition: A primary therapeutic strategy for AD is to increase acetylcholine levels in the brain by inhibiting acetylcholinesterase (AChE).[14] Many benzofuran derivatives have been synthesized that act as potent and selective inhibitors of AChE and its related enzyme, butyrylcholinesterase (BChE), thereby enhancing cholinergic neurotransmission.[14][25][26] The mechanism involves the benzofuran moiety binding to the active site of the enzyme.[14]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized benzofuran compounds, robust and reproducible in vitro assays are essential. The MTT assay is a standard colorimetric method for assessing cell viability and cytotoxicity.

Featured Protocol: MTT Assay for Cytotoxicity

This protocol provides a framework for evaluating the cytotoxic effect of a benzofuran derivative on a cancer cell line (e.g., MCF-7 or A549).[27][28][29] The principle relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product.[30] The amount of formazan is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Benzofuran test compound (dissolved in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

96-well microplate

Step-by-Step Methodology:

-

Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzofuran test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for a specified period (e.g., 48 or 72 hours).[31]

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[27][32]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. The rationale is to allow sufficient time for viable cells to metabolize the MTT into visible purple formazan crystals.[27][31]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[27] Gently mix on an orbital shaker to ensure complete dissolution.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

The benzofuran scaffold continues to be a source of significant innovation in medicinal chemistry. Its structural simplicity, coupled with its vast chemical space accessible through modern synthetic methods, ensures its continued relevance. Future research will likely focus on the development of benzofuran-based covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and multi-target agents designed to tackle complex diseases with greater efficacy and reduced potential for drug resistance. The proven track record and inherent versatility of the benzofuran core solidify its position as a truly privileged and indispensable scaffold in the ongoing quest for novel and effective medicines.

References

-

Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]

-

Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12086-12106. Available from: [Link]

-

Gendron, T., et al. (2021). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 26(9), 2691. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4833. Available from: [Link]

-

Benzofuran. (2023). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Kiss, L., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2473. Available from: [Link]

-

Zhang, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 8(11), 1159. Available from: [Link]

-

Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. (2023). ResearchGate. Available from: [Link]

-

de Freitas, J. J., et al. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Biomolecules, 14(2), 178. Available from: [Link]

-

Asghari, S., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Research in Pharmaceutical Sciences, 15(5), 419-441. Available from: [Link]

-

Li, H., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 296. Available from: [Link]

-

Clinically approved drugs containing the benzofuran scaffold. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Diagram of the AKT/mTOR Signalling Pathway. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Wang, S., et al. (2020). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. Journal of the Chinese Chemical Society, 67(10), 1846-1858. Available from: [Link]

-

Salehi, B., et al. (2019). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. Molecules, 24(9), 1661. Available from: [Link]

-

Besli, R., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry, 13. Available from: [Link]

-

Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]

-

Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27946-27967. Available from: [Link]

-

Kiss, L., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. Available from: [Link]

-

Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. (2025). ResearchGate. Available from: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). IRIS - Unipa. Available from: [Link]

-

Kiss, L., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PubMed. Available from: [Link]

-

MTT Cell Assay Protocol. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Batch, J., et al. (2011). Benzofuran derivatives and the thyroid. Thyroid, 21(5), 545-554. Available from: [Link]

-

Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. (2022). Taylor & Francis. Available from: [Link]

-

PI3K/AKT/mTOR pathway. (2023). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2013). National Institutes of Health. Available from: [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Available from: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available from: [Link]

-

Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2026). ResearchGate. Available from: [Link]

-

Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. (2017). Taylor & Francis. Available from: [Link]

-

Substituted benzofuran. (2023). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

PI3k/AKT/mTOR Pathway. (2020). YouTube. Available from: [Link]

-

Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved January 25, 2026, from [Link]

-

Zhou, X., et al. (2010). Synthesis of benzofuran derivatives via rearrangement and their inhibitory activity on acetylcholinesterase. PubMed. Available from: [Link]

-

Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. (2019). National Institutes of Health. Available from: [Link]

-

Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update. (2020). PubMed. Available from: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. Benzofuran - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzofuran derivatives and the thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents [mdpi.com]

- 15. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 24. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]

- 25. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of benzofuran derivatives via rearrangement and their inhibitory activity on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. atcc.org [atcc.org]

- 28. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. scispace.com [scispace.com]

- 30. researchgate.net [researchgate.net]

- 31. texaschildrens.org [texaschildrens.org]

- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Chemistry of Ethyl 3,5-dimethylbenzofuran-2-carboxylate: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ethyl 3,5-dimethylbenzofuran-2-carboxylate, a heterocyclic compound of increasing interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this guide is structured to impart not just procedural steps, but a deeper understanding of the molecule's characteristics to ensure its safe and effective use in a research and development setting. The benzofuran scaffold is a privileged structure in numerous biologically active compounds, making a thorough grasp of the safety and handling of its derivatives paramount for innovation.[1][2]

Compound Profile and Physicochemical Characteristics

This compound (CAS No. 16817-31-5) is a substituted aromatic ester. While specific, experimentally determined physical properties for this exact molecule are not widely published, we can infer its characteristics from its structure and data on closely related isomers. This practice of leveraging structure-activity relationships is a cornerstone of chemical safety assessment for novel compounds.

| Property | Value (Estimated/Inferred) | Source/Basis for Estimation |

| CAS Number | 16817-31-5 | |

| Molecular Formula | C₁₃H₁₄O₃ | |

| Molecular Weight | 218.25 g/mol | |

| Physical State | Likely a solid or oil at room temperature. | Inferred from related benzofuran esters like Ethyl benzofuran-2-carboxylate (solid, m.p. 29-34 °C).[3] |

| Boiling Point | No data available. | Data for related compounds is also sparse.[4][5] |

| Melting Point | No data available. | Data for related compounds is also sparse.[4][5] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, acetone, chloroform) and insoluble in water. | General solubility of non-polar organic esters. |

| XLogP3-AA | ~3.3 | Based on the isomer Ethyl 2,4-dimethylbenzofuran-3-carboxylate, indicating moderate lipophilicity.[6] |

Note: The table above presents a combination of confirmed data for the target compound and estimated values based on structurally similar molecules. Researchers should perform their own characterization to determine the precise physical properties of their specific sample.

Hazard Identification and GHS Classification

Based on supplier safety information, this compound is classified as a hazardous substance.[7] Understanding these hazards is the first step in designing a safe experimental workflow.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Causality of Hazards: The benzofuran ring system and its metabolites can exhibit toxicity. Studies on the parent compound, 2,3-benzofuran, have indicated potential for liver and kidney damage, which may be associated with metabolic activation by cytochrome P-450 oxygenases.[3][8] The ester and dimethyl functionalities of the target molecule will influence its absorption, distribution, metabolism, and excretion (ADME) profile, but the inherent reactivity of the benzofuran core necessitates careful handling. The irritant properties are common for many functionalized aromatic esters.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls

-

Fume Hood: All handling of this compound, especially when in powdered form or being heated, must be conducted in a certified chemical fume hood to mitigate inhalation risks (H335).

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed. Local exhaust ventilation can be an effective supplementary measure.[9]

Personal Protective Equipment (PPE)

The choice of PPE is dictated by the GHS hazard statements and the nature of the experimental procedures.

-

Eye Protection (H319): ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. Given the "serious eye irritation" warning, chemical splash goggles are strongly recommended, particularly when handling solutions or performing reactions.

-

Hand Protection (H315): Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves (e.g., butyl rubber) should be considered. Always check the glove manufacturer's compatibility chart.

-

Skin and Body Protection: A standard laboratory coat should be worn and kept buttoned. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron is advisable.

-

Respiratory Protection (H335): If engineering controls are insufficient to maintain exposure below occupational limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of the compound and ensuring laboratory safety.

Safe Handling

-

Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing.[10]

-

Avoid Inhalation: Do not breathe dust or vapors.[10]

-

Grounding: For operations involving large quantities of powdered material that could generate static electricity, ensure equipment is properly grounded to prevent ignition.[10]

-

Inert Atmosphere: While the benzofuran ring is relatively stable, for long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Storage

-

Container: Keep in a tightly closed, properly labeled container.

-

Conditions: Store in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous reactions or degradation.[10] The benzofuran moiety can be unstable in the presence of acid.[11]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

First-Aid Measures

-

If Swallowed (H302): Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin (H315): Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention.[12]

-

If in Eyes (H319): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]

-

If Inhaled (H335): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Fire-Fighting Measures

While specific data for this compound is unavailable, it should be treated as a combustible solid or liquid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[13]

-

Unsuitable Extinguishing Media: Avoid using a high-pressure water jet, which may spread the fire.

-

Hazardous Combustion Products: Combustion may produce toxic gases, including carbon monoxide and carbon dioxide.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 3.

-

Environmental Precautions: Prevent entry into drains, surface water, and groundwater.[1]

-

Containment and Cleanup: For solid spills, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal. Ventilate the area after cleanup is complete.

Experimental Protocols: A Representative Synthesis

The synthesis of benzofuran-2-carboxylates often involves the reaction of a substituted salicylaldehyde with an α-bromo ester.[9] The following is a representative, non-validated protocol that serves as a logical starting point for researchers. Note: This protocol must be adapted and optimized under strict safety supervision.

Materials and Reagents

-

3,5-Dimethylsalicylaldehyde

-

Ethyl 2-bromoacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc)

-

5% Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexanes

Step-by-Step Procedure

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reagent Addition: To the flask, add 3,5-dimethylsalicylaldehyde (1 equivalent) and anhydrous acetonitrile.

-

Base Addition: While stirring, add anhydrous potassium carbonate (3 equivalents).

-

Ester Addition: Slowly add ethyl 2-bromoacetate (1.2 equivalents) to the mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with 5% HCl, water, and finally brine.[9]

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Streams: Segregate waste into halogenated and non-halogenated solvents, and solid waste.

-

Containerization: Collect waste in clearly labeled, sealed containers.

-

Disposal Method: Dispose of contents and container in accordance with all local, regional, and national regulations. This typically involves incineration in a permitted hazardous waste facility.[13] Do not dispose of down the drain or into the environment.[7]

Conclusion

This compound is a valuable building block for chemical synthesis, but it possesses notable hazards that demand respect and careful management. By understanding its chemical properties, adhering to stringent engineering and PPE controls, and following established protocols for handling, storage, and disposal, researchers can safely unlock its potential in drug discovery and materials science. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in the laboratory begin with a foundational understanding of the materials we work with. This guide serves as a critical resource to uphold that standard.

References

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,3-Benzofuran. U.S. Department of Health and Human Services. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,4-Dimethylbenzofuran-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Gao, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

-

Appchem. (n.d.). This compound. Retrieved from [Link]

- Indian Journal of Chemistry, Section B. (2021).

- El-Sayed, M. A. A. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. DOI:10.1039/C7RA03551A.

-

ChemSynthesis. (n.d.). ethyl 2-methyl-1-benzofuran-3-carboxylate. Retrieved from [Link]

-

CloudSDS. (n.d.). Ethyl Acetate Hazards and Safety Measures. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. NTP Toxicology and Carcinogenesis Studies of Benzofuran (CAS No. 271-89-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Ethyl 2,4-Dimethylbenzofuran-3-carboxylate | C13H14O3 | CID 177812775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 8. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. op.niscair.res.in [op.niscair.res.in]

- 10. fishersci.com [fishersci.com]

- 11. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Pharmacological Potential of Substituted Benzofurans: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzofuran Scaffold - A Privileged Motif in Medicinal Chemistry

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a cornerstone in the architecture of numerous biologically active molecules.[1][2][3] This structural motif is not only prevalent in a variety of natural products but also serves as a versatile template for the design and synthesis of novel therapeutic agents.[1][2][4] The inherent physicochemical properties and the amenability of the benzofuran core to chemical modification have rendered it a "privileged scaffold" in medicinal chemistry, leading to the development of compounds with a broad spectrum of pharmacological activities.[1][2][3]

Naturally occurring benzofurans, such as ailanthoidol, cicerfuran, and conocarpan, have demonstrated a range of biological effects including antifungal, antiviral, and immunosuppressive properties.[1] Synthetic derivatives have further expanded this therapeutic landscape, with clinically approved drugs like the antiarrhythmic amiodarone and the non-specific β-adrenergic blocker bufuralol underscoring the therapeutic significance of this heterocyclic system.[1][5] The continued exploration of substituted benzofurans is driven by the urgent need for new drugs with improved efficacy and reduced side effects to combat a myriad of diseases, from infectious agents to complex conditions like cancer and neurodegenerative disorders.[1][6][7] This guide provides an in-depth exploration of the key pharmacological properties of substituted benzofurans, delves into the critical structure-activity relationships that govern their bioactivity, and offers practical, validated protocols for their synthesis and evaluation.

Anticancer Properties: Targeting the Hallmarks of Malignancy

Substituted benzofurans have emerged as a promising class of compounds in oncology research, exhibiting potent cytotoxic and antiproliferative activities against a range of cancer cell lines.[6][7][8] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of benzofuran derivatives are not attributed to a single mechanism but rather a convergence of actions that disrupt cancer cell homeostasis. Key mechanisms include:

-

Inhibition of Protein Kinases: Many benzofuran derivatives act as inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[9] For instance, certain substituted benzofurans have been shown to inhibit the mTOR signaling pathway, a central regulator of cell metabolism and growth that is often hyperactivated in cancer.[10]

-

Induction of Apoptosis: A significant number of benzofuran compounds exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[1][11] This can be achieved through various intrinsic and extrinsic pathways, ultimately leading to the elimination of malignant cells.

-

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Certain benzofuran derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from progressing through mitosis and dividing.[11]

-

Inhibition of Hypoxia-Inducible Factor (HIF-1): The hypoxic microenvironment of tumors plays a critical role in cancer progression and resistance to therapy. Some benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the HIF-1 pathway, which is crucial for tumor adaptation to low oxygen conditions.[3]

Structure-Activity Relationship (SAR) Insights

The anticancer potency and selectivity of benzofuran derivatives are highly dependent on the nature and position of substituents on the benzofuran core.[6] Key SAR findings include:

-

Substitution at the C-2 Position: The C-2 position of the benzofuran ring is a critical site for modification. Introduction of an ester group or various heterocyclic rings at this position has been shown to be crucial for cytotoxic activity.[6][12]

-

Substitution on the Benzene Ring: Modifications on the benzene portion of the scaffold also significantly influence activity. For example, the presence of a hydroxyl group at the C-6 position has been found to be essential for the antibacterial activity of some benzofurans, a property that can be relevant in certain cancer therapy contexts.[2]

-

Halogenation: The introduction of halogen atoms, such as bromine, can enhance the cytotoxic properties of benzofuran derivatives.[1] For example, bromomethyl- or bromophenacyl-substituted benzofurans have demonstrated pronounced cytotoxic activity.[6]

Caption: Experimental workflow for antimicrobial evaluation.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected benzofuran derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Dehydro-viniferin | Listeria monocytogenes | 4.42 (µM) | [5] |

| Compound 15 | Various bacterial strains | 0.78-3.12 | [2] |

| Compound 16 | Various bacterial strains | 0.78-3.12 | [2] |

| Compound 1 | Salmonella typhimurium | Moderate Activity | [13] |

| Compound 1 | Staphylococcus aureus | Moderate Activity | [13] |

| Compound 6 | Penicillium italicum | 12.5 | [13] |

| Compound 6 | Colletotrichum musae | 12.5-25 | [13] |

Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Anti-inflammatory and Neuroprotective Properties: Modulating Pathological Processes

Beyond their anticancer and antimicrobial activities, substituted benzofurans have demonstrated significant potential in modulating inflammatory responses and exhibiting neuroprotective effects, making them promising candidates for the treatment of inflammatory disorders and neurodegenerative diseases like Alzheimer's disease. [7][13][14]

Anti-inflammatory Mechanisms

Certain aza-benzofuran compounds have been shown to exhibit anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. [13]This inhibition is achieved without inducing cytotoxicity, suggesting a specific modulatory effect on inflammatory pathways. [13]Molecular docking studies have indicated that these compounds can fit within the active site of murine inducible nitric oxide synthase (iNOS), forming key hydrogen bonds that likely contribute to their inhibitory activity. [13]

Neuroprotective Mechanisms in Alzheimer's Disease

The multifaceted nature of Alzheimer's disease (AD) necessitates therapeutic strategies that can address multiple pathological cascades. Substituted benzofurans have emerged as promising multi-target-directed ligands for AD. Their neuroprotective effects are attributed to:

-

Cholinesterase Inhibition: Many 2-arylbenzofuran derivatives are selective inhibitors of butyrylcholinesterase (BChE) and, to a lesser extent, acetylcholinesterase (AChE). [14]Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

-

Inhibition of β-Amyloid (Aβ) Aggregation: The accumulation of Aβ plaques is a key pathological hallmark of AD. Certain benzofuran derivatives have been shown to inhibit the aggregation of Aβ peptides, potentially preventing the formation of toxic oligomers and plaques. [14]

Structure-Activity Relationship (SAR) for Neuroprotection

The development of potent and selective benzofuran-based neuroprotective agents is guided by key SAR principles:

-

Substitution at the C-7 Position: The presence of a bromine atom at the C-7 position of the benzofuran scaffold has been found to be important for potent BChE inhibition. [14]* Hydroxylation of the 2-Phenyl Ring: The presence of at least one hydroxyl group in the meta-position of the 2-phenyl ring is also a key feature for potent BChE inhibitors. [14]

Experimental Protocols

General Synthesis of a 2-Substituted Benzofuran via Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol provides a general and robust method for the synthesis of 2-substituted benzofurans, a common structural motif in pharmacologically active derivatives. The methodology involves a palladium-copper co-catalyzed Sonogashira coupling of a terminal alkyne with an o-iodophenol, followed by an intramolecular cyclization. [15] Materials:

-

o-Iodophenol derivative

-

Terminal alkyne

-

Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh3)

-

A suitable base (e.g., triethylamine (Et3N), potassium carbonate (K2CO3))

-

Anhydrous solvent (e.g., toluene, N,N-dimethylformamide (DMF))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the o-iodophenol (1.0 eq.), the terminal alkyne (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)2, 0.05 eq.), and the copper(I) iodide co-catalyst (0.1 eq.).

-

Solvent and Base Addition: Add the anhydrous solvent and the base (e.g., Et3N, 3.0 eq.).

-

Reaction Execution: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzofuran.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Caption: General synthetic scheme for 2-substituted benzofurans.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity of a compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Substituted benzofuran compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted benzofuran compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The diverse and potent pharmacological properties of substituted benzofurans firmly establish this scaffold as a highly valuable platform for the discovery and development of new therapeutic agents. [1][2][3]The extensive research into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities has provided a solid foundation for further exploration. The key to unlocking the full therapeutic potential of this remarkable heterocyclic system lies in a deeper understanding of the intricate structure-activity relationships and the precise molecular mechanisms underlying their biological effects.

Future research efforts should focus on:

-

Rational Design and Synthesis: Leveraging computational modeling and a thorough understanding of SAR to design and synthesize novel benzofuran derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

-

Mechanism of Action Studies: Employing advanced molecular and cellular biology techniques to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Studies: Translating the promising in vitro findings into in vivo models to evaluate the therapeutic efficacy and safety of lead compounds.

-

Combination Therapies: Investigating the potential of substituted benzofurans in combination with existing drugs to achieve synergistic effects and overcome drug resistance.

The continued and focused investigation of substituted benzofurans holds immense promise for addressing some of the most pressing challenges in human health, paving the way for the development of the next generation of innovative medicines.

References

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- Natural source, bioactivity and synthesis of benzofuran deriv

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.

- 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI.

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.

- Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodul

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.

- Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.

- Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review.

- Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PMC - NIH.

- Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. PubMed Central.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Benzofuran synthesis. Organic Chemistry Portal.

- Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives.

- Synthesis and antimicrobial activity of some benzofuran deriv

- Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing.

- Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A.

- (PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives.

- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties.

- Highly substituted benzo[b]furan synthesis through substituent migr

- Some benzofuran scaffolds with neuroprotective AD bioactivities. (A)...

- Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed.

- Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PubMed Central.

- Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study. PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsdr.org [ijsdr.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. bepls.com [bepls.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Ethyl 3,5-Dimethylbenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape for a Novel Benzofuran Derivative

Physicochemical Properties: A Predictive Foundation